molecular formula C29H23ClFN5O B11330794 {4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone

{4-[7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(4-fluorophenyl)methanone

Cat. No.: B11330794
M. Wt: 512.0 g/mol
InChI Key: CSBASIKLKFGATO-UHFFFAOYSA-N
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Description

1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with chlorophenyl, phenyl, and fluorobenzoyl groups

Preparation Methods

The synthesis of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.

Mechanism of Action

The mechanism of action of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and other therapeutic effects.

Comparison with Similar Compounds

1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE can be compared with other similar compounds, such as:

The uniqueness of 1-[7-(2-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-4-(4-FLUOROBENZOYL)PIPERAZINE lies in its specific substitution pattern and its potential as a selective kinase inhibitor with promising therapeutic applications.

Properties

Molecular Formula

C29H23ClFN5O

Molecular Weight

512.0 g/mol

IUPAC Name

[4-[7-(2-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C29H23ClFN5O/c30-24-8-4-5-9-25(24)36-18-23(20-6-2-1-3-7-20)26-27(32-19-33-28(26)36)34-14-16-35(17-15-34)29(37)21-10-12-22(31)13-11-21/h1-13,18-19H,14-17H2

InChI Key

CSBASIKLKFGATO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2C(=CN3C4=CC=CC=C4Cl)C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)F

Origin of Product

United States

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